molecular formula C30H24Br2Cl2N2O2 B11543412 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)

2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)

Cat. No.: B11543412
M. Wt: 675.2 g/mol
InChI Key: PQQCWTROYIMBMA-UHFFFAOYSA-N
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Description

2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL is a complex organic compound with a unique structure that includes multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL typically involves a multi-step process. One common method includes the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 4’-[(E)-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-amine in the presence of a suitable solvent such as ethanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Formation of derivatives with different halogen atoms or functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and multiple functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple halogen atoms and aromatic rings allow it to form strong non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL
  • 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL

Uniqueness

The uniqueness of 2-BROMO-6-[(E)-({4’-[(E)-[(3-BROMO-5-CHLORO-2-HYDROXY-4,6-DIMETHYLPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-4-CHLORO-3,5-DIMETHYLPHENOL lies in its specific arrangement of halogen atoms and aromatic rings, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and form strong non-covalent interactions makes it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C30H24Br2Cl2N2O2

Molecular Weight

675.2 g/mol

IUPAC Name

2-bromo-6-[[4-[4-[(3-bromo-5-chloro-2-hydroxy-4,6-dimethylphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C30H24Br2Cl2N2O2/c1-15-23(29(37)25(31)17(3)27(15)33)13-35-21-9-5-19(6-10-21)20-7-11-22(12-8-20)36-14-24-16(2)28(34)18(4)26(32)30(24)38/h5-14,37-38H,1-4H3

InChI Key

PQQCWTROYIMBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=C(C(=C4O)Br)C)Cl)C

Origin of Product

United States

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